molecular formula C10H10N4O3 B2838691 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea CAS No. 929975-35-9

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea

Cat. No. B2838691
CAS RN: 929975-35-9
M. Wt: 234.215
InChI Key: GNUJIEXOIXYPOV-UHFFFAOYSA-N
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Description

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea (hereafter referred to as 5-CN-DPC-DMDU) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a nitrogen-containing heterocyclic compound that is derived from the reaction of 5-cyano-6-oxo-1,6-dihydropyridine-3-carbonyl chloride (5-CN-DPC) and 1,3-dimethylurea (DMDU). 5-CN-DPC-DMDU has been studied for its potential use in the synthesis of various compounds, including antibiotics, anti-cancer agents, and antiviral agents. Additionally, 5-CN-DPC-DMDU has been studied for its potential applications in the field of biochemistry and physiology, as well as for its applications in laboratory experiments. In

Scientific Research Applications

Electrochemical Behavior and Applications

The electrochemical behavior of dihydropyridines, including compounds similar to 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea, has been studied in aprotic media. These studies have explored the oxidation and reduction processes involving dihydropyridines, which can be oxidized to give corresponding pyridinium salts. This electrochemical behavior has implications for the development of electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).

Antimicrobial and Anticancer Activities

Research has been conducted on derivatives of dihydropyridines, including those with cyano and carbonyl functional groups, for their potential antimicrobial and anticancer activities. Novel synthesis methods have been developed for dihydropyridine derivatives, which have shown promising results in antimicrobial and anticancer screenings. These findings are significant for the development of new therapeutic agents (Gomha, Muhammad, Abdel‐aziz, Matar, & El-Sayed, 2020).

Molecular Docking and Drug Design

Thiazole derivatives incorporating the pyridine moiety, similar in structure to this compound, have been synthesized and assessed as antimicrobial agents. Molecular docking studies have been performed to examine their potential DNA gyrase inhibitory activity, showcasing the role of such compounds in drug design and discovery processes (Khidre & Radini, 2021).

Crystal Structure Analysis

The crystal structures of compounds related to this compound, such as dihydropyridines with various substituents, have been determined. These studies provide valuable information on the molecular geometry, intermolecular interactions, and stability of such compounds, which are crucial for the design of compounds with desired physical and chemical properties (Doreswamy et al., 2004).

properties

IUPAC Name

5-cyano-N-methyl-N-(methylcarbamoyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-12-10(17)14(2)9(16)7-3-6(4-11)8(15)13-5-7/h3,5H,1-2H3,(H,12,17)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJIEXOIXYPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)C1=CNC(=O)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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